3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid
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Overview
Description
3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid is an aromatic compound with a molecular formula of C17H18O4. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This process can be carried out using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares a similar structure but differs in the position of the functional groups.
3-(2-(Benzyloxy)ethoxy)propanoic acid: Another structurally related compound with different substituents on the phenyl ring
Uniqueness
3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
188782-82-3 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(4-methoxy-2-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-7-14(8-10-17(18)19)16(11-15)21-12-13-5-3-2-4-6-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) |
InChI Key |
KENXLQVUVYKXHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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